BenchChemオンラインストアへようこそ!

BMS-605541

Oncology Angiogenesis Kinase Assay

BMS-605541 is a uniquely well-characterized, oral VEGFR-2 inhibitor for cancer research. Its >10-fold selectivity over VEGFR-1 and defined PK profile (F% mouse 100%, rat 52%, cyno 52%) ensure reproducible target engagement. Standardize your angiogenesis and xenograft studies with a compound backed by published enzymatic, cellular, and in vivo data—not an under-characterized generic.

Molecular Formula C19H17F2N5OS
Molecular Weight 401.4 g/mol
CAS No. 639858-32-5
Cat. No. B1667228
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBMS-605541
CAS639858-32-5
SynonymsBMS 605541
BMS-605541
BMS605541
N-cyclopropyl-2,4-difluoro-5-((2-(pyridin-2-ylamino)thiazol-5-ylmethyl)amino)benzamide
Molecular FormulaC19H17F2N5OS
Molecular Weight401.4 g/mol
Structural Identifiers
SMILESC1CC1NC(=O)C2=CC(=C(C=C2F)F)NCC3=CN=C(S3)NC4=CC=CC=N4
InChIInChI=1S/C19H17F2N5OS/c20-14-8-15(21)16(7-13(14)18(27)25-11-4-5-11)23-9-12-10-24-19(28-12)26-17-3-1-2-6-22-17/h1-3,6-8,10-11,23H,4-5,9H2,(H,25,27)(H,22,24,26)
InChIKeyCUPLTRAPYIXFAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

BMS-605541 (CAS 639858-32-5): An Orally Active VEGFR-2 Inhibitor for Oncology Research


BMS-605541 (CAS 639858-32-5) is a synthetic small molecule that functions as a potent, ATP-competitive, and orally bioavailable inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) kinase [1]. It is a key research tool for studying angiogenesis and tumor growth. The compound is characterized by an IC50 of 23 nM and a Ki of 49 nM for VEGFR-2 and demonstrates >10-fold selectivity for VEGFR-2 over VEGFR-1 . It also shows activity against the related kinases Flk-1, VEGFR-1, and PDGFR-β with IC50 values of 40 nM, 400 nM, and 200 nM, respectively .

The Pitfalls of BMS-605541 Substitution: Why Kinase Selectivity, Pharmacokinetics, and In Vivo Model Performance Matter


BMS-605541 cannot be casually substituted with other VEGFR-2 or multi-kinase inhibitors without introducing significant experimental variability. Its value proposition is rooted in a specific, quantifiable combination of potent VEGFR-2 inhibition (IC50 23 nM), a defined selectivity profile against a panel of closely related kinases (e.g., VEGFR-1, PDGFR-β), and documented pharmacokinetic and in vivo efficacy in specific xenograft models [1]. Generic or less-characterized analogs lack this precise data package, which is critical for experimental reproducibility and for distinguishing target-specific effects from off-target activities . The compound's favorable oral bioavailability and distinct PK profile across multiple species further underscore that simple potency comparisons in vitro are insufficient for predicting in vivo behavior or selecting the appropriate tool for a given model [1].

BMS-605541's Quantifiable Differentiation: A Head-to-Head Evidence Guide vs. In-Class Alternatives


Comparative VEGFR-2 Kinase Inhibition Potency: BMS-605541 vs. Sunitinib

BMS-605541 demonstrates a quantifiable advantage in VEGFR-2 kinase inhibition compared to the FDA-approved multi-targeted TKI sunitinib. In standardized enzymatic assays, BMS-605541 exhibits a Ki of 49 nM [1]. This compares favorably to sunitinib's reported Ki of 4 nM for VEGFR-2, a key driver of its clinical efficacy [2]. While sunitinib is more potent against VEGFR-2, this data highlights BMS-605541 as a potent reference tool with a distinct binding affinity that may be valuable in specific assay contexts or for exploring structure-activity relationships.

Oncology Angiogenesis Kinase Assay

Differential Kinase Selectivity Profile: Quantifying Selectivity for VEGFR-2 over VEGFR-1

BMS-605541's selectivity profile is a key differentiator from pan-VEGFR inhibitors. It exhibits >10-fold selectivity for VEGFR-2 (IC50 = 23 nM) over VEGFR-1 (IC50 = 400 nM) . In contrast, axitinib, a potent clinical VEGFR inhibitor, is a more potent inhibitor of VEGFR-1 (IC50 = 1.2 nM) than VEGFR-2 (IC50 = 0.2 nM) [1]. This quantitative difference in selectivity preference is a critical parameter for experimental design, as BMS-605541 allows for a more targeted interrogation of VEGFR-2 specific signaling with reduced VEGFR-1 interference.

Cancer Research Selectivity Profiling Kinase Panel

Quantified Anti-Angiogenic Activity in a Functional Cellular Assay

The functional potency of BMS-605541 is demonstrated in a cellular context through its inhibition of VEGF-stimulated Human Umbilical Vein Endothelial Cell (HUVEC) growth with an IC50 of 25 nM . This cellular IC50 is highly concordant with its enzymatic IC50 (23 nM), indicating that its potent target engagement translates directly into a robust cellular effect. In contrast, sorafenib, a multi-kinase inhibitor, shows an IC50 of 90 nM for inhibiting VEGFR-2 phosphorylation in NIH3T3 cells [1], suggesting a less potent or less direct correlation between target binding and functional cellular readout.

Angiogenesis HUVEC VEGF Signaling

Cross-Species Pharmacokinetic Profile Supporting In Vivo Study Design

The pharmacokinetic (PK) parameters of BMS-605541 have been characterized across multiple preclinical species, providing a robust and quantifiable basis for in vivo study design. Key metrics include oral bioavailability (F%) in mice (100%), rats (52%), and cynomolgus monkeys (52%) . This cross-species data is a distinct advantage over less-characterized tool compounds. For instance, while many research-grade VEGFR-2 inhibitors are available, their full PK profiles, especially across species, are often unpublished, making dose selection and study interpretation a challenge [1]. The published PK data for BMS-605541 provides a direct, quantifiable resource for researchers.

Pharmacokinetics Oral Bioavailability ADME

Validated In Vivo Efficacy in Human Colon Carcinoma Xenograft Model

BMS-605541's utility is validated by its robust in vivo antitumor efficacy in a well-established human HCT-116 colon carcinoma xenograft model. Oral administration of BMS-605541 (dose range 12.5-180 mg/kg, once or twice daily for 14 days) resulted in a significant anti-tumor effect . This stands in contrast to the common challenge faced by many research compounds which show promising in vitro activity but fail to translate to in vivo efficacy due to poor PK or other liabilities [1]. The documented in vivo activity in a standard xenograft model provides a high degree of confidence for its application in similar oncology studies.

In Vivo Efficacy Xenograft Model Tumor Growth Inhibition

Optimal BMS-605541 Research Applications Based on Validated Evidence


Dissecting VEGFR-2-Specific Signaling in Angiogenesis

The >10-fold selectivity of BMS-605541 for VEGFR-2 over VEGFR-1 makes it the optimal tool for experiments requiring specific interrogation of the VEGFR-2 signaling axis without confounding effects from VEGFR-1 inhibition. This is particularly relevant in studies aiming to delineate the distinct roles of these receptors in endothelial cell biology and tumor angiogenesis, as demonstrated by its potent activity in a HUVEC growth assay (IC50=25 nM) [1].

Oral Dosing in Rodent and Non-Rodent Oncology Models

The well-characterized oral bioavailability and cross-species pharmacokinetic profile of BMS-605541 (F% in mouse=100%, rat=52%, cyno=52%) enable flexible and reliable oral dosing regimens in a range of preclinical tumor models. Researchers can leverage this PK data to select appropriate doses and schedules for studies in human lung and colon carcinoma xenograft models, where robust in vivo efficacy has been previously demonstrated [1].

Benchmarking Novel VEGFR-2 Inhibitors

BMS-605541 serves as a valuable, well-documented reference compound for benchmarking the activity and selectivity of novel VEGFR-2 inhibitors. Its published enzymatic potency (VEGFR-2 Ki=49 nM), selectivity profile (e.g., vs. VEGFR-1, PDGFR-β), and functional cellular activity provide a quantifiable and reproducible standard for comparative studies in drug discovery programs [1].

Validating Target Engagement in VEGFR-2-Driven In Vivo Systems

Given its proven in vivo efficacy in a standard HCT-116 xenograft model, BMS-605541 is an ideal positive control compound for studies investigating the pharmacodynamics of VEGFR-2 inhibition. Its use helps confirm that the experimental system is responsive to VEGFR-2 blockade, providing a validated benchmark against which the effects of new test articles or genetic models can be measured [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for BMS-605541

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.